Adoprazine
CAS No.: 222551-17-9
Cat. No.: VC0003925
Molecular Formula: C24H24FN3O2
Molecular Weight: 405.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 222551-17-9 |
---|---|
Molecular Formula | C24H24FN3O2 |
Molecular Weight | 405.5 g/mol |
IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]piperazine |
Standard InChI | InChI=1S/C24H24FN3O2/c25-21-6-4-19(5-7-21)20-14-18(15-26-16-20)17-27-8-10-28(11-9-27)22-2-1-3-23-24(22)30-13-12-29-23/h1-7,14-16H,8-13,17H2 |
Standard InChI Key | IUVSEUFHPNITEQ-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CC2=CC(=CN=C2)C3=CC=C(C=C3)F)C4=C5C(=CC=C4)OCCO5 |
Canonical SMILES | C1CN(CCN1CC2=CC(=CN=C2)C3=CC=C(C=C3)F)C4=C5C(=CC=C4)OCCO5 |
Introduction
Chemical and Structural Properties of Adoprazine
Adoprazine (IUPAC name: 1-[2-(4-fluorophenyl)ethyl]-4-[2-(1,4-benzodioxan-2-yl)ethyl]piperazine) is a synthetic arylpiperazine derivative with a molecular formula of and a molecular weight of 405.4647 g/mol . The compound is achiral, lacking defined stereocenters or E/Z isomerism, which simplifies its synthetic pathway but may limit receptor-binding specificity. Its structure features a fluorophenyl group linked to a piperazine moiety via an ethyl chain, while a 1,4-benzodioxane group extends from the piperazine nitrogen (Figure 1).
Table 1: Key Chemical Properties of Adoprazine
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 405.4647 g/mol |
Stereochemistry | Achiral |
SMILES | FC1=CC=C(C=C1)C2=CC(CN3CCN(CC3)C4=CC=CC5=C4OCCO5)=CN=C2 |
InChI Key | IUVSEUFHPNITEQ-UHFFFAOYSA-N |
The absence of stereochemical complexity contrasts with many antipsychotics, such as risperidone, which exhibit enantiomer-specific activity. This structural simplicity may have contributed to Adoprazine’s straightforward synthesis but also limited opportunities for optimizing receptor selectivity .
Pharmacological Profile and Receptor Interactions
Adoprazine’s pharmacological activity centers on its dual affinity for serotonin and dopamine receptors. Radioligand binding assays revealed high affinity for human recombinant D2 (), D3 (), and 5-HT1A receptors (), with moderate activity at 5-HT2B and negligible affinity for 5-HT2A, histamine H1, or muscarinic receptors . Functional assays demonstrated full agonism at 5-HT1A receptors () and full antagonism at D2 () and D3 () receptors .
Table 2: Receptor Binding Affinities of Adoprazine
Receptor | Activity Type | |
---|---|---|
D2 | 12.2 ± 1.5 | Full Antagonist |
D3 | 13.1 ± 1.7 | Full Antagonist |
5-HT1A | 0.66 ± 0.02 | Full Agonist |
5-HT2B | 52.5 ± 4.4 | Moderate Antagonist |
Compound | 5-HT1A/D2 | 5-HT2A/D2 | D3/D2 |
---|---|---|---|
Adoprazine | 0.054 | 4.30 | 1.07 |
Clozapine | 0.64 | 0.03 | 1.62 |
Olanzapine | 70.7 | 0.06 | 1.62 |
Clinical Development and Discontinuation
Adoprazine entered Phase II trials for schizophrenia but was discontinued due to:
-
Suboptimal pharmacokinetics: Oral bioavailability of 35-40% in primates, with a half-life () of 2.3 hours—insufficient for once-daily dosing .
-
Inconsistent efficacy: While reducing positive symptoms in early trials, it showed no superiority over haloperidol in PANSS total score reduction (mean difference: -1.8, p=0.34) .
-
Metabolic interactions: CYP3A4 inhibition () risked drug-drug interactions with common antipsychotic adjuncts like valproate .
Discontinuation paralleled similar compounds (e.g., Mazapertine succinate), underscoring the challenge of balancing receptor polypharmacy and pharmacokinetic viability in antipsychotic development .
Comparative Analysis with Contemporary Antipsychotics
D3 Selectivity: Adoprazine’s D3/D2 affinity ratio (1.07) contrasts with the selective D3 antagonist ABT-925 (ratio: 62), which showed procognitive effects in Phase II but failed for schizophrenia .
5-HT1A Efficacy: Full agonism differentiates it from partial agonists like buspirone, potentially explaining anxiolytic effects in preclinical models but also risking excessive 5-HT1A activation (e.g., gastrointestinal side effects) .
Future Directions and Lessons Learned
Adoprazine’s discontinuation highlights critical gaps in antipsychotic development:
-
Pharmacokinetic optimization: Structural modifications to improve metabolic stability (e.g., fluorination at strategic positions) could extend half-life.
-
Receptor selectivity tuning: Hybridizing D3 antagonism with 5-HT2A/1A modulation might enhance efficacy while minimizing side effects.
-
Biomarker-driven trials: Future studies could stratify patients by 5-HT1A receptor polymorphisms to identify responsive subgroups .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume